Cymarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

La cimarina ejerce sus efectos inhibiendo la enzima ATPasa de sodio-potasio, lo que lleva a un aumento de los niveles intracelulares de sodio. Esto, a su vez, causa un aumento de los niveles intracelulares de calcio, lo que aumenta la fuerza de las contracciones del músculo cardíaco. Los objetivos moleculares incluyen la enzima ATPasa de sodio-potasio y las vías de señalización asociadas .

Compuestos similares:

Digitoxina: Otro glucósido cardíaco con efectos cardiotónicos similares.

Ouabaina: Conocida por su potente inhibición de la ATPasa de sodio-potasio.

Digoxina: Ampliamente utilizada en el tratamiento de la insuficiencia cardíaca y las arritmias.

Singularidad: La cimarina es única debido a sus fuentes vegetales específicas y su estructura química distintiva, que proporciona un perfil diferente de efectos farmacológicos en comparación con otros glucósidos cardíacos .

Análisis Bioquímico

Biochemical Properties

Cymarin interacts with various enzymes, proteins, and other biomoleculesAs a cardiac glycoside, it is known to interact with the sodium-potassium pump (Na+/K+ ATPase) in heart cells, which is crucial for the heart’s electrical activity .

Cellular Effects

This compound has been shown to have antitumor activity against breast cancer and pancreatic cancer . It inhibits the proliferation of cancer cells and downregulates certain proteins involved in cancer progression

Molecular Mechanism

As a cardiac glycoside, it is known to inhibit the Na+/K+ ATPase pump, which leads to an increase in intracellular calcium levels, enhancing cardiac contractility

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La cimarina se puede extraer de las plantas mencionadas anteriormente mediante una serie de procesos de extracción y purificación. La extracción normalmente implica el uso de solventes como etanol o metanol para aislar los glucósidos del material vegetal .

Métodos de producción industrial: La producción industrial de cimarina implica la extracción a gran escala de fuentes vegetales, seguida de la purificación utilizando técnicas como la cromatografía. El compuesto purificado se cristaliza entonces para obtener cimarina en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: La cimarina experimenta varias reacciones químicas, incluyendo:

Oxidación: La cimarina se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar la estructura del glucósido.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la molécula.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar en condiciones controladas.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores comunes.

Sustitución: Se pueden utilizar varios agentes halogenantes o nucleófilos dependiendo de la sustitución deseada.

Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de diferentes derivados oxidados, mientras que la reducción puede producir formas reducidas de cimarina .

Aplicaciones Científicas De Investigación

La cimarina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las reacciones y propiedades de los glucósidos.

Biología: Se investiga por sus efectos en los procesos celulares y las vías de señalización.

Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de las afecciones cardíacas y las arritmias.

Industria: Se utiliza en el desarrollo de fármacos cardiotónicos y otras aplicaciones farmacéuticas

Comparación Con Compuestos Similares

Digitoxin: Another cardiac glycoside with similar cardiotonic effects.

Ouabain: Known for its potent inhibition of sodium-potassium ATPase.

Digoxin: Widely used in the treatment of heart failure and arrhythmias.

Uniqueness: Cymarine is unique due to its specific plant sources and its distinct chemical structure, which provides a different profile of pharmacological effects compared to other cardiac glycosides .

Actividad Biológica

Cymarin, a cardenolide glycoside primarily derived from the plant Strophanthus hispidus, exhibits a range of biological activities that have garnered significant interest in pharmacology and medicinal chemistry. This article delves into the various biological activities of this compound, including its effects on cardiac function, anticancer properties, and potential therapeutic applications.

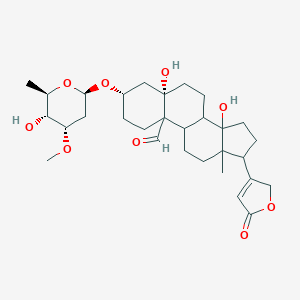

Chemical Structure and Properties

This compound is chemically classified as a cardenolide glycoside with the molecular formula C30H44O9. Its structure consists of a steroid nucleus with a sugar moiety attached, which is characteristic of cardiac glycosides. This structural configuration is crucial for its biological activity, particularly its interaction with Na+/K+-ATPase, an essential enzyme in cellular ion transport.

This compound's primary mechanism of action involves the inhibition of Na+/K+-ATPase, leading to increased intracellular sodium concentration. This change subsequently promotes calcium influx through the sodium-calcium exchanger, enhancing cardiac contractility (positive inotropic effect) and potentially affecting heart rhythm. Such actions are beneficial in managing certain cardiac conditions but require careful dosing due to the risk of toxicity.

1. Cardiac Effects

This compound has been historically used in traditional medicine for its cardiotonic properties. It enhances myocardial contractility and has been employed in treating heart failure and related conditions. However, its use must be monitored closely due to the narrow therapeutic window typical of cardiac glycosides.

2. Anticancer Potential

Recent studies have highlighted this compound's potential as an anticancer agent. Research indicates that this compound can induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting DNA damage. For instance, a study compared this compound with other cardiac glycosides like digitoxin and ouabain, revealing that this compound exhibited significant cytotoxicity against cancer cells while sparing non-cancerous cells .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis | |

| HeLa (cervical cancer) | 10.0 | Cell cycle arrest at G2/M phase |

3. Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy against Staphylococcus aureus and Candida albicans suggests potential applications in treating infections .

4. Neuroprotective Effects

Emerging research indicates that this compound may exert neuroprotective effects by modulating signaling pathways involved in neuronal survival and inflammation. This activity could have implications for treating neurodegenerative diseases .

Case Studies

Several case studies illustrate this compound's therapeutic potential:

- Case Study 1: A patient with chronic heart failure showed improved symptoms after treatment with this compound, leading to enhanced exercise tolerance and reduced edema.

- Case Study 2: In vitro studies on breast cancer cells treated with this compound revealed significant reductions in cell viability and increased apoptosis markers.

Propiedades

Número CAS |

508-77-0 |

|---|---|

Fórmula molecular |

C30H44O9 |

Peso molecular |

548.7 g/mol |

Nombre IUPAC |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17?,19-,20+,21-,22+,23?,25?,26?,27+,28-,29-,30-/m0/s1 |

Clave InChI |

XQCGNURMLWFQJR-CISXATDNSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |

SMILES isomérico |

CC1C(C(CC(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |

Key on ui other cas no. |

508-77-0 |

Pictogramas |

Acute Toxic; Health Hazard |

Sinónimos |

Cymarin Cymarine h Strophanthin h-Strophanthin k Strophanthin alpha k-Strophanthin-alpha Strophantisel Tsimarin Zimarin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.